Lead succinate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1191-18-0 |

|---|---|

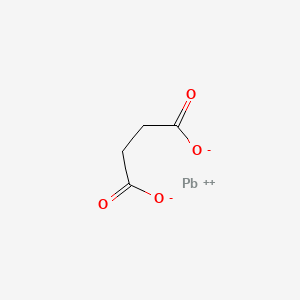

Molecular Formula |

C4H4O4Pb |

Molecular Weight |

323 g/mol |

IUPAC Name |

butanedioate;lead(2+) |

InChI |

InChI=1S/C4H6O4.Pb/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |

InChI Key |

CEYLPYBDQDCTPB-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Synthetic Methodologies for Lead Succinate

Solution-Based Synthesis Approaches

Solution-based methods are the most direct routes to producing lead succinate (B1194679). These typically involve the reaction of a soluble lead salt or an insoluble lead precursor with succinic acid or a succinate salt in a suitable solvent.

A common and effective method for synthesizing lead succinate involves the reaction between a soluble lead(II) salt and succinic acid in an aqueous solution. Lead(II) nitrate (B79036) is a frequently used precursor. The reaction of lead(II) nitrate with succinic acid can yield a specific polymorph of this compound (PbC₄H₄O₄). researchgate.net Another approach involves using lead acetate (B1210297), which when added to a solution containing succinate ions, causes the precipitation of the this compound salt. asm.org Hydrothermal reactions using lead(II) acetate and succinic acid have also been shown to produce polymeric solids of this compound. researchgate.net

Table 1: Synthesis of this compound from Lead Salts

| Lead Salt Precursor | Reagent | Method | Resulting Product |

| Lead(II) Nitrate | Succinic Acid | Solution Reaction | This compound Polymorph researchgate.net |

| Lead(II) Acetate | Succinic Acid | Hydrothermal | Polymeric this compound researchgate.net |

| Lead(II) Acetate | Succinate Solution | Precipitation | This compound Salt asm.org |

This compound can also be synthesized by reacting lead-containing bases, such as lead oxide or lead hydroxide (B78521), directly with succinic acid. ontosight.ai This method represents a classic acid-base reaction where the insoluble oxide or hydroxide reacts with the dicarboxylic acid to form the corresponding salt and water. While specific studies on this reaction for this compound are less detailed in contemporary literature, the reaction of lead monoxide with other carboxylic acids to form lead carboxylates is a well-established synthetic route. researchgate.netlookchem.com

Table 2: Synthesis from Lead Oxide/Hydroxide

| Lead Precursor | Reagent | Reaction Type |

| Lead Oxide | Succinic Acid | Acid-Base ontosight.ai |

| Lead Hydroxide | Succinic Acid | Acid-Base ontosight.ai |

Crystal Growth Techniques for this compound Polymorphs

To obtain well-ordered, large single crystals suitable for structural analysis and property measurements, specialized crystal growth techniques are necessary. The gel diffusion method is particularly effective for growing crystals of compounds with low solubility, like this compound.

The gel diffusion technique has been successfully employed to grow single crystals of a new polymorph of this compound. researchgate.net This method relies on the slow, controlled diffusion of reactants through a gel medium, typically silica (B1680970) gel, which suppresses rapid nucleation and allows for the growth of larger, higher-quality crystals. ias.ac.in

In a typical single diffusion setup, the gel is prepared by mixing sodium metasilicate (B1246114) solution with an acidic solution, in this case, containing succinic acid. ias.ac.intijer.org After the gel sets in a test tube, a solution containing the other reactant, a soluble lead salt such as lead acetate or lead nitrate, is carefully poured on top. tijer.org The lead ions then slowly diffuse into the gel, reacting with the succinate ions to form crystals of this compound within the gel matrix over several days. ias.ac.in This technique has been used to produce single crystals of this compound that were identified through X-ray diffraction as belonging to the monoclinic crystal system with a compact three-dimensional polymeric structure. researchgate.netsphinxsai.com

Table 3: Gel Diffusion System for this compound Crystal Growth

| Component | Material/Reagent | Role |

| Gel Matrix | Silica Gel (from Sodium Metasilicate) | Diffusion Medium, Suppresses Nucleation ias.ac.intijer.org |

| Inner Reactant | Succinic Acid | Incorporated into the gel ias.ac.in |

| Outer Reactant | Lead(II) Acetate or Lead(II) Nitrate | Diffuses into the gel from supernatant solution tijer.org |

| Product | Monoclinic this compound Single Crystals | Formed within the gel researchgate.netsphinxsai.com |

Rational Synthesis of Specific Lead(II)-Succinate Coordination Complexes

The succinate anion can act as a bridging ligand between metal centers, leading to the formation of coordination polymers. By introducing additional ligands, more complex and specifically designed structures can be synthesized.

A notable example of a complex lead-succinate structure is bis[bis(1,10-phenanthroline)lead(II)] succinate–dinitrate, which has the chemical formula Pb₂(phen)₄(μ-C₄H₄O₄)(NO₃)₂. researchgate.net The synthesis of such a compound is a rational process, where the components are chosen to self-assemble into a specific supramolecular architecture.

The synthesis would logically involve combining a lead(II) salt that also provides the nitrate counter-ions (i.e., lead(II) nitrate), succinic acid (or a soluble succinate salt), and the chelating ligand 1,10-phenanthroline (B135089) in a specific stoichiometric ratio. The reaction, likely carried out in a solvent system capable of dissolving all reactants, allows the components to coordinate. In the resulting crystal structure, the succinate anion acts as a bridge between two [Pb(phen)₂]²⁺ units, and the nitrate ions are also incorporated into the crystal lattice, balancing the charge. researchgate.net The successful isolation and structural characterization of this compound demonstrate the feasibility of designing intricate lead(II)-succinate coordination complexes. researchgate.net

Table 4: Components for the Synthesis of a Lead-Phenanthroline-Succinate Complex

| Component | Role in Final Structure |

| Lead(II) Nitrate | Source of Lead(II) ions and nitrate counter-ions researchgate.net |

| Succinic Acid / Succinate | Bridging (μ) ligand between lead centers researchgate.net |

| 1,10-Phenanthroline (phen) | Chelating ligand bonded to each lead ion researchgate.net |

Crystallographic and Solid State Structural Elucidation of Lead Succinate

Diffraction Techniques in Structural Analysis

Diffraction techniques are indispensable tools in crystallography, allowing researchers to determine the arrangement of atoms within a crystalline solid. By analyzing the pattern of scattered X-rays, electrons, or neutrons, the fundamental repeating unit of a crystal, known as the unit cell, can be defined.

Single Crystal X-Ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystal. This technique involves directing a beam of X-rays onto a single, well-ordered crystal. The subsequent diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the positions of individual atoms can be inferred.

Powder X-Ray Diffraction Characterization

While single crystal X-ray diffraction provides a detailed atomic map, powder X-ray diffraction (PXRD) is a powerful technique for characterizing the bulk properties of a crystalline material. acs.orgnih.gov In this method, a sample of finely ground, randomly oriented microcrystals is exposed to an X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystalline phases present in the sample.

PXRD studies have been crucial in confirming the crystallinity and phase purity of synthesized lead succinate (B1194679). researchgate.net The technique is also invaluable for identifying different polymorphic forms of a compound, as each polymorph will produce a distinct diffraction pattern. google.com By comparing the experimental PXRD pattern to known patterns or those calculated from single-crystal data, the identity and crystalline nature of the lead succinate sample can be verified. researchgate.netijpcbs.com

Polymorphism and Crystal System Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. cas.cz These different crystalline arrangements, known as polymorphs, can exhibit distinct physical and chemical properties. The analysis of a compound's crystal system provides a fundamental classification of its crystallographic symmetry.

Monoclinic Crystal System Characterization (e.g., P121/c1)

Through single crystal X-ray diffraction, this compound has been characterized as belonging to the monoclinic crystal system. researchgate.netcore.ac.ukresearchgate.net In a monoclinic system, the crystal is described by a unit cell with three unequal axes. Two of the axes are perpendicular to each other, while the third is inclined.

Specifically, a polymorph of this compound has been identified to crystallize in the space group P12₁/c1 (an alternative setting of P2₁/c), which is a common space group within the monoclinic system. researchgate.netduke.edu The unit cell parameters for this form have been determined as follows:

| Parameter | Value researchgate.net |

| a | 9.715(2) Å |

| b | 6.753(2) Å |

| c | 9.044(2) Å |

| β | 106.931(2)° |

| V | 567.6 ų |

These parameters precisely define the dimensions and shape of the fundamental repeating unit of this this compound crystal. researchgate.net

Identification of Distinct Polymorphic Forms

Evidence suggests the existence of at least one other polymorphic form of this compound. researchgate.net While one form has been thoroughly characterized as monoclinic, another study has reported a phase transition from a tetragonal to a cubic system at 160°C. This indicates that this compound can adopt different crystal structures depending on the conditions. The identification and characterization of these distinct polymorphic forms are critical for a complete understanding of the material's properties. researchgate.net

Coordination Environment and Geometry of Lead(II) in Succinate Compounds

In the characterized monoclinic polymorph of this compound, the lead(II) ion is coordinated by oxygen atoms from the succinate ligands. The geometry around the lead center has been described as a distorted square antiprism. researchgate.net This coordination results in a complex, three-dimensional polymeric network.

In a different compound containing lead(II), succinate, and 1,10-phenanthroline (B135089), the coordination of the lead ion is more complex. academie-sciences.fr Depending on the considered bond length limit, the coordination number of lead can be interpreted differently. academie-sciences.fr If a shorter bond length is considered, the lead atom appears to be 3-coordinate and pyramidal. academie-sciences.fr However, extending the bonding limit reveals a 6-coordinate, "hemidirected" arrangement, which is characteristic of lead(II) compounds where the stereochemically active 6s² lone pair of electrons occupies a significant portion of the coordination sphere. academie-sciences.frresearchgate.net The coordination number of lead(II) can range from as low as two to as high as ten, with a preference for four and six-coordination. researchgate.net The specific coordination environment is influenced by the nature of the ligands and the packing forces within the crystal. academie-sciences.frrsc.orgnih.gov

Analysis of Lead(II) Coordination Numbers and Polyhedra

The coordination number and geometry of the lead(II) ion in this compound can be complex and are sensitive to the synthetic conditions, leading to different polymorphs. researchgate.net In one monoclinic polymorph, the Pb(II) atom is coordinated by six oxygen atoms originating from four different succinate ligands. researchgate.net The coordination environment around the lead atom has been described as a bicapped square antiprismatic geometry. researchgate.net

The coordination of lead(II) can be ambiguous due to a wide range of Pb-O bond lengths, making a definitive assignment of the coordination sphere challenging. researchgate.net In some lead carboxylates, the coordination number can range from 5 to 8. The large ionic radius of Pb(II) allows for this variability in coordination numbers and the adoption of different coordination polyhedra. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P121/c1 (No. 14) | researchgate.net |

| Pb(II) Coordination Number | 6 | researchgate.net |

| Coordinating Atoms | Oxygen | researchgate.net |

| Number of Succinate Ligands per Pb(II) | 4 | researchgate.net |

| Coordination Geometry | Bicapped square antiprism | researchgate.net |

Influence of Stereochemically Active Lone Pairs on Lead(II) Coordination

A significant feature of the Pb(II) cation is the potential for its valence shell lone pair of electrons to be stereochemically active. researchgate.netscispace.com This activity results in a distortion of the coordination polyhedron, creating a "gap" or "hemi-directed" arrangement where the coordinating ligands are pushed to one side, leaving a void occupied by the lone pair. researchgate.net

Bridging Modes of Succinate Ligands

The flexible nature of the succinate dianion allows it to adopt various coordination modes, acting as a versatile bridging ligand. sci-hub.se In this compound, the succinate ligands bridge the Pb(II) centers, which is a key factor in the formation of its polymeric structure. researchgate.netresearchgate.net The carboxylate groups of the succinate can coordinate to metal ions in several ways, including monodentate, bidentate (chelating or bridging), and more complex bridging fashions. acs.org

In one polymorph of this compound, the succinate ligands connect the lead atoms, forming a three-dimensional framework. researchgate.net The specific bridging mode involves the carboxylate oxygen atoms coordinating to multiple lead centers. This bridging is fundamental to the construction of the extended solid-state architecture.

Supramolecular Assembly and Intermolecular Interactions

The solid-state structure of this compound is not solely defined by the primary coordination bonds but is further stabilized and organized by a network of intermolecular interactions.

Formation of Polymeric Chains and Three-Dimensional Networks

The ability of the succinate ligand to bridge lead(II) ions is the primary driver for the formation of extended polymeric structures. researchgate.netresearchgate.net In this compound, these bridging interactions result in a compact three-dimensional polymeric network. researchgate.net The lead ions are linked through the organic backbone of the succinate ligands, creating a robust framework. researchgate.net This polymerization is a common feature in metal-succinate compounds, where the flexible dicarboxylate ligand can connect metal centers to form chains, layers, or more intricate 3D architectures. sci-hub.se

Comparative Crystallography of Metal Succinate Compounds

The degree of hydration in metal succinates plays a critical role in determining their crystal structures. The presence or absence of water molecules in the crystal lattice can lead to significant variations in coordination and hydrogen bonding networks.

A survey of different metal succinates reveals a wide range of hydration states. For instance, this compound (PbC₄H₄O₄) is reported to be anhydrous, meaning it contains no water molecules within its crystal structure. crystallography.netsci-hub.st Similarly, barium succinate, strontium succinate, and zinc succinate are also known to be anhydrous. sci-hub.st

In contrast, other metal succinates incorporate water molecules into their crystal lattices. Copper succinate exists as a dihydrate (Cu(C₂H₄O₄)·2H₂O), while calcium succinate is found as a trihydrate. sci-hub.st The tetrahydrates of magnesium, cobalt, and nickel succinates hold their water molecules more tightly than the copper salt. oup.com Nickel succinate, in particular, showcases a variety of hydrated forms, including a tetrahydrate (NiC₄H₄O₄·4H₂O) and other more complex hydrated structures. wikipedia.org Sodium succinate is commonly found as a hexahydrate. nih.gov

The study of these hydration states is crucial as the removal of water, often through heating, can lead to phase transitions and changes in the material's properties. oup.com

Below is an interactive data table summarizing the hydration states of various metal succinates.

| Metal Succinate | Chemical Formula | Hydration State |

| This compound | PbC₄H₄O₄ | Anhydrous crystallography.netsci-hub.st |

| Barium Succinate | BaC₄H₄O₄ | Anhydrous sci-hub.st |

| Strontium Succinate | SrC₄H₄O₄ | Anhydrous sci-hub.st |

| Zinc Succinate | ZnC₄H₄O₄ | Anhydrous sci-hub.st |

| Copper Succinate | Cu(C₂H₄O₄)·H₂O | Monohydrate researchgate.net |

| Copper Succinate | Cu(C₂H₄O₄)·2H₂O | Dihydrate sci-hub.st |

| Calcium Succinate | CaC₄H₄O₄·3H₂O | Trihydrate sci-hub.st |

| Magnesium Succinate | MgC₄H₄O₄·4H₂O | Tetrahydrate oup.com |

| Cobalt Succinate | CoC₄H₄O₄·4H₂O | Tetrahydrate oup.com |

| Nickel Succinate | NiC₄H₄O₄·4H₂O | Tetrahydrate oup.comwikipedia.org |

| Sodium Succinate | Na₂C₄H₄O₄·6H₂O | Hexahydrate nih.gov |

Spectroscopic Characterization Techniques for Lead Succinate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in the qualitative analysis of lead succinate (B1194679). sphinxsai.com These methods allow for the identification of functional groups within the compound by detecting the characteristic vibrations of its molecular bonds. sphinxsai.comresearchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, revealing the vibrational modes of its functional groups. For lead succinate, the FT-IR spectrum provides a distinct fingerprint, confirming the presence of the succinate anion and its coordination with the lead cation. researchgate.net Analysis of the spectrum helps in assigning specific absorption bands to the corresponding molecular vibrations, such as the stretching and bending of carboxylate (COO⁻), methylene (B1212753) (CH₂), and carbon-carbon (C-C) groups.

Key vibrational bands observed in the FT-IR spectrum of this compound are indicative of the carboxylate group's coordination. The difference between the asymmetric and symmetric stretching frequencies of the COO⁻ group can provide information about the nature of the metal-carboxylate interaction.

Table 1: Characteristic FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~1726 | C=O Stretching (Carbonyl) |

| ~1550-1570 | Antisymmetric Stretching of COO⁻ |

| ~1396-1415 | Symmetric Stretching of COO⁻ |

| ~1111-1157 | C-C Stretching or CH₂ Wagging |

Note: The exact positions of the peaks can vary slightly depending on the polymorphic form and experimental conditions. The data is compiled from typical succinate spectra. shimadzu-webapp.euresearchgate.net

Complementary to FT-IR, FT-Raman spectroscopy is another vibrational technique used to characterize this compound. researchgate.net It relies on the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more effective for non-polar bonds, providing a more complete vibrational profile of the molecule.

The FT-Raman spectrum of this compound helps to confirm the assignments made from the FT-IR data and offers additional structural details. researchgate.net Vibrations of the C-C backbone and symmetric vibrations of the carboxylate groups often produce strong signals in the Raman spectrum.

Table 2: Characteristic FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~2930 | C-H Stretching |

| ~1420 | CH₂ Bending |

| ~1280 | CH₂ Wagging |

Note: This table represents typical Raman shifts for metal succinates and may vary for this compound specifically.

Spectroscopic Signatures of Structural Transformations

This compound is known to exhibit polymorphism, meaning it can exist in different crystal structures. researchgate.netresearchgate.net Spectroscopic techniques are crucial for identifying and characterizing these structural transformations. Research has shown that lead(II) succinate undergoes a reversible phase transition from a tetragonal to a cubic structure at 160°C. researchgate.net

This transformation is accompanied by a significant change in the infrared absorption spectrum. researchgate.net The alteration in the crystal lattice affects the environment of the succinate ions, leading to shifts in the position, intensity, and shape of the vibrational bands. By monitoring these spectral changes as a function of temperature, researchers can gain insights into the dynamics of the phase transition. For instance, changes in the COO⁻ stretching vibrations can indicate a rearrangement of the coordination between the lead ions and the carboxylate groups during the structural change. researchgate.net

Phase Transitions and Thermophysical Phenomena in Lead Succinate

Characterization of Thermal Phase Transitions

Lead succinate (B1194679) (PbC₄H₄O₄) is a metal-organic framework that exhibits interesting thermal behaviors, most notably a reversible phase transition. researchgate.netoup.com This transition involves a change in the crystal structure of the material as a function of temperature.

Tetragonal-to-Cubic Phase Transition Analysis

Lead(II) succinate undergoes a reversible phase transition from a tetragonal to a cubic crystal system at a temperature of 160°C (433 K). researchgate.netoup.com This structural transformation is a key characteristic of the compound's thermophysical properties. The transition is characterized by a distinct change in the arrangement of the lead ions and succinate ligands within the crystal lattice. Research has confirmed this transition through techniques such as differential thermal analysis (DTA) and X-ray diffraction. researchgate.net

Thermodynamic Aspects of Phase Transitions

The phase transition in lead succinate is accompanied by measurable changes in its thermodynamic properties, specifically enthalpy and entropy. These changes provide insight into the energetics and disorder of the system during the structural transformation.

Enthalpy and Entropy Changes Associated with Transitions

The tetragonal-to-cubic phase transition in this compound is an endothermic process, meaning it absorbs heat from the surroundings. The enthalpy change (ΔH) associated with this transition has been determined to be 0.6 kcal/mol. researchgate.netoup.com Concurrently, the change in entropy (ΔS), which is a measure of the disorder of the system, is 1.4 cal/mol·deg. researchgate.netoup.com The positive entropy change indicates an increase in the randomness of the molecular arrangement as the crystal structure transforms from the less symmetric tetragonal phase to the more symmetric cubic phase. unacademy.comutexas.edu

Below is a data table summarizing the thermodynamic parameters of the phase transition:

| Thermodynamic Parameter | Value | Unit |

| Transition Temperature (T) | 160 | °C |

| Enthalpy Change (ΔH) | 0.6 | kcal/mol |

| Entropy Change (ΔS) | 1.4 | cal/mol·deg |

This table presents the thermodynamic data associated with the tetragonal-to-cubic phase transition of this compound.

Correlation of Spectroscopic Data with Phase Transformations

Spectroscopic techniques, particularly infrared (IR) spectroscopy, have been instrumental in correlating the structural changes of this compound with its phase transition. A significant alteration in the infrared absorption spectrum is observed to accompany the reversible tetragonal-to-cubic phase transition. researchgate.netoup.com This change in the IR spectrum reflects the modification of the vibrational modes of the succinate ligand and the lead-oxygen bonds as the crystal structure rearranges. The shifts in peak positions and changes in band intensities in the IR spectrum provide a molecular-level view of the phase transformation.

Computational and Theoretical Chemistry of Lead Succinate Systems

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of lead succinate (B1194679). These methods allow for the detailed examination of its crystal and molecular structure, as well as the nature of the chemical bonds that dictate its properties.

Experimental studies have established the foundational crystal structure of lead succinate, Pb(C₄H₄O₄). Single crystal X-ray diffraction analysis has revealed that a polymorph of this compound crystallizes in the monoclinic system, forming a compact, three-dimensional polymeric structure researchgate.netresearchgate.net. Another complex, bis[bis(1,10-phenanthroline)lead(II)] succinate–dinitrate, has been characterized in the triclinic space group P academie-sciences.fr.

While specific DFT-led optimization studies exclusively for this compound are not extensively documented in current literature, the methodology is widely applied to similar compounds. For instance, DFT calculations using the B3LYP functional have been successfully used to determine the optimized structural parameters (bond lengths, bond angles) for other lead(II) complexes and for succinate-containing organic crystals rasayanjournal.co.inresearchgate.net. In a typical approach, the initial atomic coordinates from experimental X-ray data would be used as a starting point for geometry optimization calculations. These calculations would systematically adjust the atomic positions to find the lowest energy, and therefore most stable, conformation. This process can refine experimental structures and predict the structures of hypothetical polymorphs or related compounds rsc.org. For the succinate anion itself, DFT has been used to determine its optimized geometry researchgate.net.

Table 1: Experimentally Determined Crystal Data for Lead-Succinate Containing Compounds

| Compound | Formula | Crystal System | Space Group | Reference |

| This compound Polymorph | Pb(C₄H₄O₄) | Monoclinic | - | researchgate.netresearchgate.net |

| Bis[bis(1,10-phenanthroline)lead(II)] succinate–dinitrate | Pb₂(phen)₄(μ-C₄H₄O₄)(NO₃)₂ | Triclinic | P | academie-sciences.fr |

The electronic structure of a material is fundamental to its physical and chemical properties. DFT studies on the succinate dianion provide critical insights applicable to this compound. Joint experimental and theoretical studies using X-ray spectroscopy and DFT have analyzed the electronic structure, bonding, and stability of the succinate dianion helmholtz-berlin.de.

These studies reveal that the Highest Occupied Molecular Orbital (HOMO) of the succinate dianion is delocalized over both carboxylate groups helmholtz-berlin.deadlershof.desciencedaily.com. This delocalization contributes to its stability, as electrons are shared across the molecule, facilitating strong bonding with other molecules or ions helmholtz-berlin.de. The Lowest Unoccupied Molecular Orbital (LUMO) of succinate has σ* character helmholtz-berlin.de. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter determining the reactivity and kinetic stability of the molecule.

For other lead(II) complexes, DFT calculations have been used to compute a range of electronic properties, including HOMO and LUMO energies, electronegativity, global softness, and electrophilicity index, as well as Mulliken atomic charges to understand the charge distribution within the molecule rasayanjournal.co.in. Similar calculations for this compound would elucidate the nature of the Pb-O bond, quantifying its ionic and covalent character, and map the molecular electrostatic potential to identify reactive sites.

Table 2: Key Electronic Orbitals of the Succinate Dianion

| Molecular Orbital | Character | Implication for Stability | Reference |

| Highest Occupied Molecular Orbital (HOMO) | Delocalized over both carboxylate groups | Contributes to stability through electron sharing, promoting strong intermolecular bonding. | helmholtz-berlin.deadlershof.desciencedaily.com |

| Lowest Unoccupied Molecular Orbital (LUMO) | σ* (sigma-star) character | Influences the molecule's ability to accept electrons. | helmholtz-berlin.de |

Molecular Dynamics Simulations in Lead-Succinate Systems

Based on available literature, specific molecular dynamics (MD) simulations focused on lead-succinate systems have not been widely reported. MD simulations are a computational method used to study the physical movement of atoms and molecules over time. For lead-succinate systems, MD could be employed to simulate processes such as crystal growth, dissolution in a solvent, or the material's response to changes in temperature and pressure. It could also be used to investigate the interactions between this compound and other molecules, for example, the adsorption of contaminants onto its surface mdpi.com.

Advanced Computational Materials Science Approaches

The field of computational materials science offers sophisticated methods for accelerating the discovery and optimization of materials like this compound.

Computational modeling is a powerful tool for predicting the macroscopic properties of materials from their atomic-scale structure. For instance, nanoindentation studies combined with detailed crystal structure analysis have been used to correlate the molecular arrangement in succinic acid crystals with their mechanical properties, such as hardness and elastic modulus nih.gov. It was found that the layered and weakly bonded crystal structure of succinic acid results in lower hardness compared to other molecular crystals with three-dimensional bonding networks nih.gov.

Similarly, computational methods could predict various properties of this compound. By simulating the electronic and phonon band structures, one could predict its electrical conductivity and thermal transport properties. Optical properties, such as its refractive index and absorption spectrum, could also be calculated. These predictive capabilities are invaluable for screening potential applications of the material before undertaking extensive experimental synthesis and characterization schrodinger.com.

The application of artificial intelligence (AI) and machine learning (ML) to the materials design of this compound specifically is not yet present in the scientific literature. However, these techniques are revolutionizing materials science in general. ML models can be trained on large datasets of known materials to predict the properties of new, hypothetical compounds, drastically accelerating the search for materials with desired functionalities schrodinger.com.

For a system like this compound, an ML approach could involve:

Force Field Development: Using data from high-accuracy quantum mechanical calculations to develop highly accurate force fields for use in large-scale molecular dynamics simulations acs.org.

Property Prediction: Training a model on a database of lead-containing compounds to predict properties like stability, toxicity, or electronic characteristics of new this compound derivatives or polymorphs.

Inverse Design: Specifying a desired property (e.g., a specific band gap) and using an AI algorithm to generate and screen potential crystal structures of lead-succinate-based materials that are likely to exhibit that property.

These advanced computational strategies represent a future direction for the rational design and discovery of novel materials based on this compound.

Advanced Functional Properties of Lead Succinate Materials

Investigation of Nonlinear Optical (NLO) Properties of Polymorphs

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. A specific polymorph of lead succinate (B1194679) has been identified as a promising NLO material. researchgate.netresearchgate.net

Detailed research findings indicate the successful growth of single crystals of a new polymorph of lead succinate (Pb(C₄H₄O₄)) using a gel diffusion technique. researchgate.netresearchgate.netresearchgate.net Structural analysis of this polymorph revealed significant findings. Single-crystal X-ray diffraction analysis showed that the compound crystallizes in the monoclinic system and possesses a compact, three-dimensional polymeric structure. researchgate.netresearchgate.net The crystallinity of these crystals was further confirmed through powder X-ray diffraction studies. researchgate.netresearchgate.net The identification of functional groups within the crystal has been accomplished through Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectral studies. researchgate.net The noncentrosymmetric crystal structure is a key factor for observing second-order NLO effects. worldscientific.com

Table 1: Properties of the NLO-active this compound Polymorph

| Property | Finding | Source(s) |

|---|---|---|

| Chemical Formula | Pb(C₄H₄O₄) | researchgate.netresearchgate.netresearchgate.net |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Structure | Compact three-dimensional polymeric structure | researchgate.netresearchgate.net |

| Growth Method | Gel diffusion technique | researchgate.netresearchgate.net |

| Key Property | Nonlinear Optical (NLO) active | researchgate.netresearchgate.net |

Potential in Coordination Polymer and Polynuclear Complex Design

The lead(II) cation is a prime candidate for the design of novel coordination polymers and polynuclear complexes due to its flexible coordination sphere and the influence of its lone pair of electrons. researchgate.nettandfonline.com These characteristics allow for the creation of intricate and stable structural architectures with varied functionalities. tandfonline.com The succinate ligand, with its flexible carbon chain and bidentate carboxylate groups, acts as a versatile linker, enabling the formation of one-, two-, or three-dimensional polymeric networks. ias.ac.in

Research into lead(II) coordination polymers using succinic acid derivatives demonstrates this potential. For instance, two novel Pb(II) coordination polymers, [Pb(L)·H₂O]n (I) and [Pb(L)·(4,4'-bipy)₀.₅]n (II), were synthesized using N-3-pyridine sulfonyl amino succinic acid (H₂L). tandfonline.com These compounds were synthesized via hydrothermal methods and characterized by single-crystal X-ray diffraction. tandfonline.comtandfonline.com

The resulting structures showcase the versatility of the lead-succinate framework:

Compound I forms an orthorhombic crystal system with a Pbca space group. tandfonline.comtandfonline.com

Compound II crystallizes in a monoclinic system with a P2₁/n space group. tandfonline.comtandfonline.com

These polymers not only display interesting structural features but also functional properties such as solid-state fluorescence. tandfonline.comtandfonline.com The introduction of aromatic ring-containing ligands was found to enhance the fluorescence intensity of the polymer, suggesting potential applications in luminescent materials. tandfonline.com Thermogravimetric analysis showed that these polymers have good thermal stability. tandfonline.comtandfonline.com The ability of Pb(II) ions to form such diverse and functional coordination polymers highlights the significant potential of this compound-based materials in the design of new materials for applications in areas like luminescence sensing. rsc.org

Table 2: Crystallographic Data for Lead(II) Coordination Polymers with a Succinic Acid Derivative

| Parameter | Compound I: [Pb(L)·H₂O]n | Compound II: [Pb(L)·(4,4'-bipy)₀.₅]n | Source(s) |

|---|---|---|---|

| Crystal System | Orthorhombic | Monoclinic | tandfonline.comtandfonline.com |

| Space Group | Pbca | P2₁/n | tandfonline.comtandfonline.com |

| a (Å) | 7.3492(7) | 5.1885(7) | tandfonline.comtandfonline.com |

| b (Å) | 15.4994(15) | 19.7136(15) | tandfonline.comtandfonline.com |

| c (Å) | 22.652(2) | 15.4593(11) | tandfonline.comtandfonline.com |

| α (˚) | 90 | 90 | tandfonline.comtandfonline.com |

| β (˚) | 90 | 92.8330(10) | tandfonline.comtandfonline.com |

| γ (˚) | 90 | 90 | tandfonline.comtandfonline.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Lead(II) nitrate (B79036) |

| N-3-pyridine sulfonyl amino succinic acid |

| 4,4'-bipyridine |

Research Directions and Sustainable Alternatives for Lead Succinate

Development of Environmentally Benign Alternatives for Industrial Applications

The industrial use of lead compounds, including lead succinate (B1194679), has been historically significant, particularly in applications such as stabilizers for polyvinyl chloride (PVC) plastics and as components in certain pigments. ontosight.ai Lead succinate, a salt formed from the reaction of lead oxide or lead hydroxide (B78521) with succinic acid, offered desirable properties like thermal stability and durability to these materials. ontosight.ai However, growing awareness and stringent regulations concerning the toxicity of lead have necessitated a focused shift towards the development and adoption of environmentally benign alternatives. ontosight.ai This transition is driven by a global effort to mitigate the environmental contamination and health risks associated with lead exposure. ontosight.aiwhiterose.ac.uk

Research and development efforts are concentrated on creating safer, sustainable substitutes that can replicate the functional performance of lead-based compounds without their hazardous characteristics. ontosight.ai The search for these alternatives extends across various sectors, from plastics and paints to more specialized fields like electronics and radiation shielding. ontosight.aiactalentservices.comnih.gov For instance, in the plastics industry, the focus has been on metal-based stabilizers that are less toxic than lead. ontosight.ai Similarly, the paint and coatings industry has largely transitioned to non-toxic pigments and drying agents. actalentservices.comactalentservices.com The overarching goal is the promotion of sustainable, lead-free technologies that minimize ecological impact and align with international health and safety standards. ontosight.ai

A significant area of innovation involves the use of bio-derived materials. Bio-succinic acid, produced through the fermentation of renewable biomass, is a key example. roquette.comglobenewswire.com While not a direct drop-in replacement for the lead component, it serves as a sustainable building block for polymers like polybutylene succinate (PBS), which can be used in a variety of applications, including packaging, coatings, and plasticizers. roquette.commatec-conferences.org This approach represents a move towards a more circular economy, replacing petroleum-derived chemicals with sustainable alternatives. roquette.com

Strategies for Replacement and Mitigation

Strategies for replacing and mitigating the use of this compound and other lead compounds are multifaceted, focusing on direct substitution with safer materials and the development of innovative material compositions. These strategies are tailored to specific industrial applications where lead compounds were traditionally used.

In the polymer industry, a primary application for this compound was as a heat stabilizer in PVC. The primary replacement strategy has been the adoption of alternative metal-based stabilizer systems. Calcium and zinc-based stabilizers, in particular, are increasingly used as effective substitutes for lead-based compounds in plastics. ontosight.ai

| Stabilizer Class | Alternative Compound(s) | Key Performance Characteristics | Environmental Profile |

|---|---|---|---|

| Lead-Based (Baseline) | Dibasic Lead Stearate, this compound | Excellent heat stability, good electrical properties, cost-effective. | High toxicity, bioaccumulative, significant environmental and health risks. ontosight.ai |

| Calcium-Based | Calcium Stearate, Calcium-Zinc mixtures | Good heat stability, non-toxic, often used in combination with other stabilizers. | Considered environmentally benign and safe for food contact applications. ontosight.ai |

| Zinc-Based | Zinc Stearate, Zinc-Calcium mixtures | Provides good early color stability, synergistic effects with calcium stabilizers. | Low toxicity, widely accepted as a safer alternative to lead. ontosight.ai |

For applications in paints and coatings, where lead compounds were used as pigments and drying agents, the replacement strategy has involved a shift to different metallic compounds that are non-toxic. actalentservices.com

| Application | Traditional Lead Compound | Environmentally Benign Alternative(s) | Key Properties of Alternatives |

|---|---|---|---|

| White Pigment | White Lead (Lead Carbonate) | Titanium Dioxide, Zinc Oxide | Excellent opacity and whiteness, non-toxic, UV resistance. actalentservices.com |

| Drying Agent | Lead(II) acetate (B1210297), Lead(II) oxide | Strontium-based compounds, Zirconium-based compounds | Effective catalysis of drying/curing process, non-toxic (Strontium) or significantly less toxic than lead (Zirconium). actalentservices.comactalentservices.com |

| Corrosion Inhibition | Lead Chromate | Zinc Phosphate, Calcium-ion exchanged silica (B1680970) | Provides effective corrosion resistance, significantly lower toxicity. actalentservices.com |

Beyond direct chemical substitution, another strategy involves engineering entirely new materials to replace lead in applications where its high density is the key property, such as in weighting, balancing, or radiation shielding. This has led to the development of high-gravity compounds (HGCs) or "heavy plastics." ecomass.com

| Material Type | Composition Example | Typical Density (g/cc) | Key Applications |

|---|---|---|---|

| Lead (Baseline) | Pb | 11.34 | Radiation shielding, weights, ballasts. |

| High-Gravity Thermoplastic Composite | Tungsten powder-filled polymer (e.g., PEBA, Polyamide) | Up to 11.0 | Injection-moldable weights, balancing components, vibration dampening, radiation shielding. ecomass.com |

| Lead-Free Composite Shields | Polymer matrix with Bismuth, Barium, or Tungsten fillers | Variable | Flexible and lightweight radiation protection aprons and shields in medical settings. nih.gov |

These replacement strategies highlight a clear and ongoing trend away from lead-based materials. The development of these environmentally benign alternatives is crucial for ensuring industrial processes can meet modern regulatory standards and sustainability goals without compromising material performance. ontosight.aiwhiterose.ac.uk

Q & A

Q. What are the established synthesis protocols for lead succinate, and how do reaction parameters influence product purity and yield?

this compound synthesis typically involves precipitation reactions between lead salts (e.g., lead nitrate) and succinic acid under controlled pH and temperature. Key parameters include stoichiometric ratios, solvent choice (aqueous vs. organic), and aging time for crystallization. For reproducibility, characterize intermediates via pH monitoring and confirm final product purity using X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to assess crystallinity and thermal stability .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

Standard methods include:

- FTIR spectroscopy to confirm succinate ligand coordination.

- XRD for crystal structure determination.

- Scanning electron microscopy (SEM) to analyze morphology.

- Inductively coupled plasma mass spectrometry (ICP-MS) for lead quantification.

- Solubility studies in varying solvents to assess stability. Always cross-validate results with complementary techniques to mitigate instrument-specific biases .

Q. How can researchers assess this compound’s solubility and stability in environmental or biological matrices?

Design batch experiments under controlled pH, ionic strength, and temperature. Use UV-Vis spectroscopy or ICP-MS to monitor dissolution kinetics. For stability, combine accelerated aging studies with XRD to detect phase changes. Include negative controls (e.g., lead carbonate) to benchmark degradation rates .

Advanced Research Questions

Q. What experimental design strategies optimize this compound synthesis for specific applications (e.g., catalysis, material science)?

Employ full factorial design to evaluate interactions between variables (e.g., concentration, pressure, feed rate). For example, a 3³ factorial design (three factors at three levels) can identify nonlinear effects. Use ANOVA to determine statistically significant parameters (e.g., solution concentration dominantly affects particle size in nanomaterial synthesis) . Post-optimization, validate models via response surface methodology (RSM) .

Q. How should researchers address contradictions in this compound’s reported properties (e.g., conflicting solubility or thermal decomposition data)?

Conduct systematic replication studies under identical conditions. Use error propagation analysis to quantify measurement uncertainties. Compare results across labs using standardized reference materials. If discrepancies persist, propose hypotheses (e.g., polymorphic variations, trace impurities) and test via high-resolution techniques like synchrotron XRD .

Q. What advanced spectroscopic methods elucidate this compound’s coordination chemistry and reactivity?

- X-ray absorption spectroscopy (XAS) to probe lead’s local electronic environment.

- Solid-state NMR for ligand dynamics analysis.

- In situ Raman spectroscopy during thermal decomposition to track intermediate phases. Pair these with computational modeling (e.g., density functional theory) to validate bonding hypotheses .

Q. How can researchers evaluate this compound’s toxicity mechanisms in biological systems?

Use in vitro cell culture models (e.g., HEK293 or macrophage lines) to assess cytotoxicity via MTT assays. Measure reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA). For mechanistic insights, combine transcriptomics and metabolomics to identify disrupted pathways (e.g., oxidative phosphorylation linked to succinate dehydrogenase) .

Methodological Considerations

- Data Analysis : Use ANOVA for multifactor experiments (α = 0.05) and report confidence intervals. For non-normal data, apply non-parametric tests (e.g., Kruskal-Wallis) .

- Reporting Standards : Follow ACS Style Guidelines for experimental details, emphasizing reproducibility (e.g., specify instrument calibration protocols, raw data archiving) .

- Ethical Compliance : Adhere to institutional safety protocols for heavy metal handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.